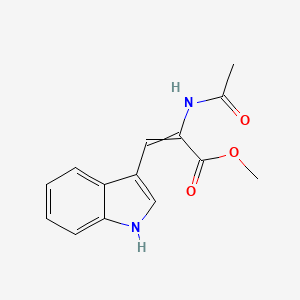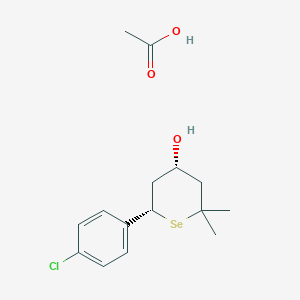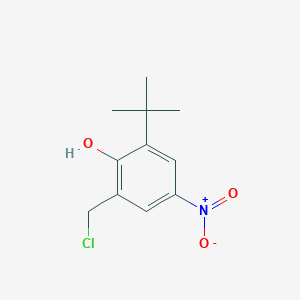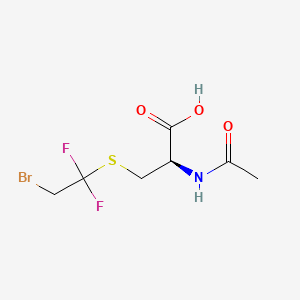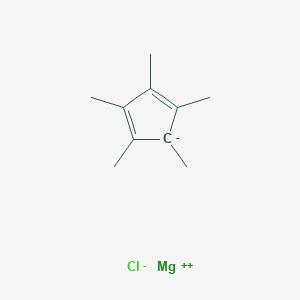
magnesium;1,2,3,4,5-pentamethylcyclopenta-1,3-diene;chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Magnesium;1,2,3,4,5-pentamethylcyclopenta-1,3-diene;chloride is an organometallic compound that features a magnesium center coordinated to a 1,2,3,4,5-pentamethylcyclopenta-1,3-diene ligand and a chloride ion
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of magnesium;1,2,3,4,5-pentamethylcyclopenta-1,3-diene;chloride typically involves the reaction of 1,2,3,4,5-pentamethylcyclopenta-1,3-diene with a magnesium source, such as magnesium chloride. The reaction is often carried out in an inert atmosphere to prevent oxidation and moisture interference. The process may involve the use of solvents like tetrahydrofuran (THF) to facilitate the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
Magnesium;1,2,3,4,5-pentamethylcyclopenta-1,3-diene;chloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of magnesium.
Reduction: It can participate in reduction reactions, often acting as a reducing agent.
Substitution: The chloride ion can be substituted with other ligands, leading to the formation of new organometallic complexes.
Common Reagents and Conditions
Common reagents used in reactions with this compound include strong oxidizing agents, reducing agents like lithium aluminum hydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure stability and prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield magnesium oxides, while substitution reactions can produce a variety of organometallic complexes with different ligands.
Aplicaciones Científicas De Investigación
Magnesium;1,2,3,4,5-pentamethylcyclopenta-1,3-diene;chloride has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other organometallic compounds and as a catalyst in various chemical reactions.
Biology: The compound’s unique properties make it useful in studying biological processes that involve metal ions.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in drug development.
Industry: It is used in the production of advanced materials and as a catalyst in industrial chemical processes.
Mecanismo De Acción
The mechanism by which magnesium;1,2,3,4,5-pentamethylcyclopenta-1,3-diene;chloride exerts its effects involves the coordination of the magnesium center with the ligand and chloride ion. This coordination affects the compound’s reactivity and stability, influencing its behavior in various chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparación Con Compuestos Similares
Similar Compounds
Bis(pentamethylcyclopentadienyl)magnesium: This compound features two 1,2,3,4,5-pentamethylcyclopenta-1,3-diene ligands coordinated to a magnesium center.
Pentamethylcyclopentadienylrhodium(III) chloride dimer: This compound involves a rhodium center coordinated to 1,2,3,4,5-pentamethylcyclopenta-1,3-diene ligands and chloride ions.
Uniqueness
Magnesium;1,2,3,4,5-pentamethylcyclopenta-1,3-diene;chloride is unique due to its specific coordination environment and the presence of both a magnesium center and a chloride ion. This combination imparts distinct reactivity and stability characteristics, making it valuable for specific applications in chemistry and industry.
Propiedades
Número CAS |
74430-27-6 |
|---|---|
Fórmula molecular |
C10H15ClMg |
Peso molecular |
194.98 g/mol |
Nombre IUPAC |
magnesium;1,2,3,4,5-pentamethylcyclopenta-1,3-diene;chloride |
InChI |
InChI=1S/C10H15.ClH.Mg/c1-6-7(2)9(4)10(5)8(6)3;;/h1-5H3;1H;/q-1;;+2/p-1 |
Clave InChI |
FRZUIZDDAZZERP-UHFFFAOYSA-M |
SMILES canónico |
C[C-]1C(=C(C(=C1C)C)C)C.[Mg+2].[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2-[2-[2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[5-[[1-[[2-[4-[4-[[4-amino-6-(3-aminopropylamino)-6-oxohexyl]carbamoyl]-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]-1-(5-amino-3,4-dihydroxy-6-methyloxan-2-yl)oxy-2-hydroxyethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-5-oxopentan-2-yl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate](/img/structure/B14433984.png)
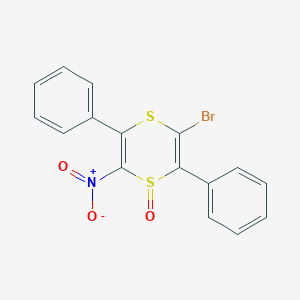

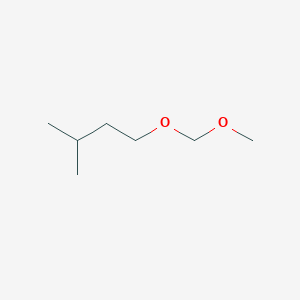
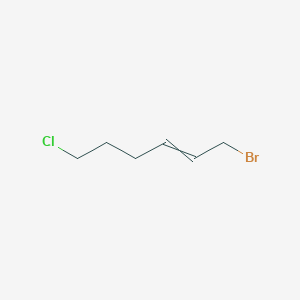
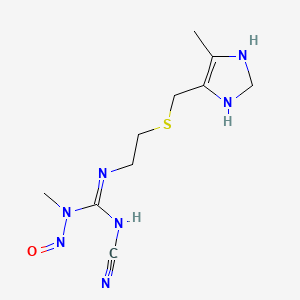
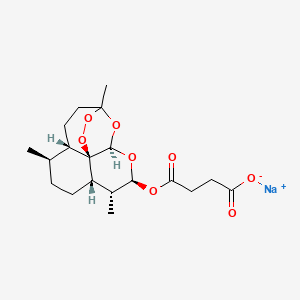
![2-{[(3-Methoxyphenyl)methyl]sulfanyl}-1-methylpyridin-1-ium chloride](/img/structure/B14434041.png)
![1,1'-[Oxybis(methyleneselanyl)]bis(2,5-dimethylbenzene)](/img/structure/B14434047.png)
